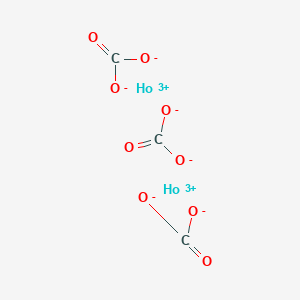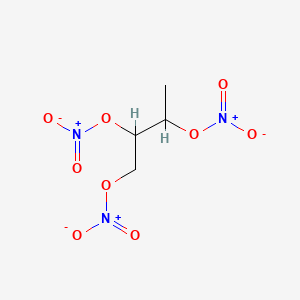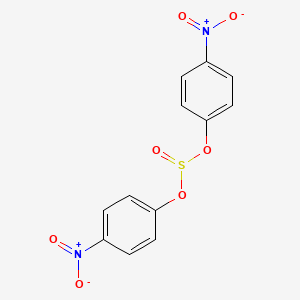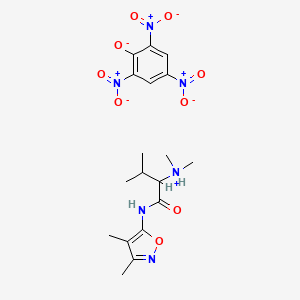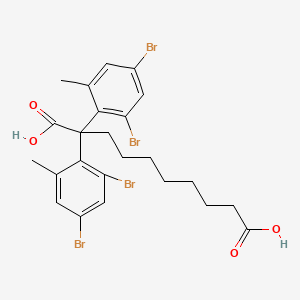
Decanedioic acid,bis(2,4-dibromo-6-carboxyphenyl)ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester (9CI) is a complex organic compound characterized by its two phenyl rings, each substituted with bromine and carboxylic acid groups, esterified to a decanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester typically involves the esterification of decanedioic acid with 2,4-dibromo-6-carboxyphenol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester can undergo various chemical reactions, including:
Oxidation: The bromine atoms on the phenyl rings can be oxidized to form bromine radicals, which can further react with other molecules.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine radicals, which can further react to form brominated compounds.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Hydroxylated or aminated derivatives of the phenyl rings.
Scientific Research Applications
Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: The compound's bromine atoms make it useful in biological studies, such as labeling or tracking biological molecules.
Medicine: Its potential as a precursor for pharmaceuticals is being explored, particularly in the development of new drugs with bromine-containing structures.
Industry: The compound's unique properties may be harnessed in materials science for the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester exerts its effects depends on its specific application. For example, in biological studies, the bromine atoms can interact with biological targets, such as enzymes or receptors, leading to specific biological responses. The exact molecular targets and pathways involved would depend on the context of the study and the specific biological system being investigated.
Comparison with Similar Compounds
Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is unique due to its combination of bromine and carboxylic acid groups on phenyl rings. Similar compounds include:
Decanedioic acid, bis(2,4-dibromophenyl) ester: Lacks the carboxylic acid groups.
Decanedioic acid, bis(2,4-dichlorophenyl) ester: Contains chlorine instead of bromine.
Decanedioic acid, bis(2,4-dinitrophenyl) ester: Contains nitro groups instead of bromine.
Properties
Molecular Formula |
C24H26Br4O4 |
|---|---|
Molecular Weight |
698.1 g/mol |
IUPAC Name |
2,2-bis(2,4-dibromo-6-methylphenyl)decanedioic acid |
InChI |
InChI=1S/C24H26Br4O4/c1-14-10-16(25)12-18(27)21(14)24(23(31)32,9-7-5-3-4-6-8-20(29)30)22-15(2)11-17(26)13-19(22)28/h10-13H,3-9H2,1-2H3,(H,29,30)(H,31,32) |
InChI Key |
HFOKREJDELAIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(CCCCCCCC(=O)O)(C2=C(C=C(C=C2C)Br)Br)C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
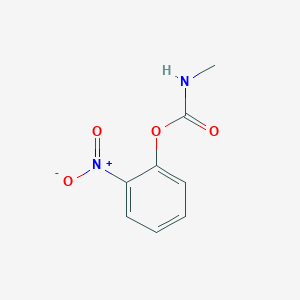
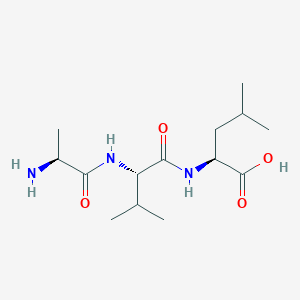
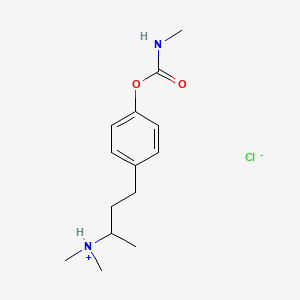
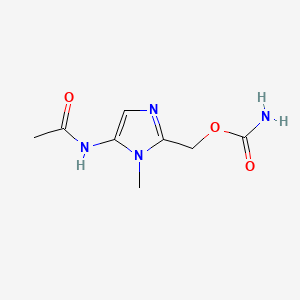

![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)
